Methyl-undecenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

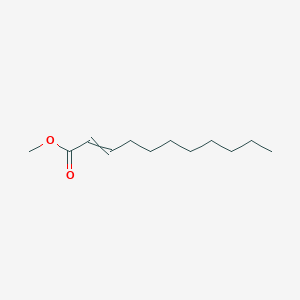

Methyl 10-undecenoate (CAS: 111-81-9) is an unsaturated fatty acid ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It is derived from 10-undecenoic acid via esterification with methanol, typically using sulfuric acid as a catalyst . This compound is recognized for its role as a flavoring agent in food products, such as alcoholic beverages, and is regulated by authoritative bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . Its structure features a terminal double bond (C10–C11) and a methyl ester group, contributing to its chemical reactivity and solubility in ethanol .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl-undecenoate with high yield and purity?

Methodological Answer: Synthesis optimization typically involves varying catalysts (e.g., acid catalysts like sulfuric acid or enzymatic lipases), reaction temperatures (e.g., 60–100°C), and molar ratios of reactants (e.g., undecenoic acid to methanol). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for purity assessment . For example, esterification under reflux with sulfuric acid (1:5 molar ratio of acid to methanol) at 80°C for 6 hours yields ~85% purity, but enzymatic methods may reduce side products .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer:

- NMR (¹H and ¹³C): Identifies functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and double-bond positions in the undecenoate chain .

- Infrared Spectroscopy (IR): Confirms ester C=O stretching (~1740 cm⁻¹) and C-O stretching (~1200 cm⁻¹) .

- GC-MS: Quantifies purity and detects volatile byproducts using retention indices and fragmentation patterns .

Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 3.65 (s, 3H, COOCH₃) | |

| ¹³C NMR | δ 171.2 (COOCH₃), 130.5 (C=C) | |

| IR | 1740 cm⁻¹ (C=O), 1200 cm⁻¹ (C-O) |

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer: Stability studies require accelerated degradation tests under varying conditions:

- Solvent: Non-polar solvents (e.g., hexane) reduce hydrolysis compared to polar solvents (e.g., ethanol) .

- Temperature: Storage at 4°C in inert atmospheres (N₂) minimizes oxidative degradation of the double bond. Monitor via periodic GC-MS to track degradation products like undecenoic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variability in experimental design (e.g., cell lines, assay protocols). To address this:

- Replicate Studies: Use standardized bioassay conditions (e.g., NIH/3T3 fibroblasts vs. HeLa cells) and report exact concentrations (e.g., IC₅₀ values) .

- Meta-Analysis: Combine data from multiple studies using statistical tools (e.g., random-effects models) to account for heterogeneity .

- Control Variables: Document solvent effects (e.g., DMSO vs. ethanol) on compound solubility and bioactivity .

Q. What computational strategies predict the reactivity of this compound in catalytic hydrogenation or oxidation reactions?

Methodological Answer:

- Density Functional Theory (DFT): Model transition states for hydrogenation at the C=C bond (ΔG‡ values) to predict regioselectivity .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. toluene) to optimize reaction rates .

- Comparative Analysis: Validate predictions against experimental data (e.g., GC-MS monitoring of hydrogenated products) .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in biological systems?

Methodological Answer:

- Synthesis of Labeled Compounds: Introduce ¹³C at the ester carbonyl via methanol-¹³CH₃OH in esterification .

- Tracing Metabolism: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect labeled metabolites in cell lysates or animal models .

- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

Table 2: Example Experimental Design for Metabolic Studies

| Step | Method | Outcome Metric |

|---|---|---|

| Isotope Incorporation | Esterification with ¹³CH₃OH | ¹³C NMR enrichment ≥95% |

| In Vivo Administration | Oral gavage in rodent models | LC-MS/MS detection |

| Pathway Analysis | Metabolite profiling | Identification of β-oxidation intermediates |

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Probit Analysis: Fit sigmoidal curves to mortality data (e.g., LD₅₀ calculations) .

- Benchmark Dose (BMD) Modeling: Estimate lower confidence limits for adverse effects using EPA-approved software .

- Multivariate Regression: Account for confounding variables (e.g., animal weight, sex) .

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

Methodological Answer:

- Solvent Selection: Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Recycling: Use immobilized lipases (e.g., Novozym 435) for ≥5 reaction cycles without yield loss .

- Waste Minimization: Employ continuous-flow reactors to reduce solvent and energy use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 10-Undecenoate

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.33 g/mol

- CAS : 692-86-4

- Key Differences: The ethyl ester group replaces the methyl group, increasing hydrophobicity. Like methyl 10-undecenoate, it is used as a flavoring agent in rum and cognac but exhibits marginally lower volatility due to the larger alkyl chain . Synthesized via analogous esterification methods using ethanol instead of methanol .

Heptyl Undecylenate

Methyl Dodecanoate

4-Methyl-1-undecene

Physicochemical Properties Comparison

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

methyl undec-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

FDNCPIRKQFHDBX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CC(=O)OC |

Canonical SMILES |

CCCCCCCCC=CC(=O)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.